molecular formula C13H15ClO3 B1360744 5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid CAS No. 951885-45-3

5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid

Cat. No.: B1360744
CAS No.: 951885-45-3
M. Wt: 254.71 g/mol
InChI Key: SZBZNFHRIXMHLH-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid is an organic compound characterized by its unique structure, which includes a chlorinated aromatic ring and a valeric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid typically involves the reaction of 4-chloro-2-methylphenyl derivatives with appropriate reagents to introduce the valeric acid moiety. One common method involves the use of a Friedel-Crafts acylation reaction, where 4-chloro-2-methylbenzoyl chloride reacts with a suitable acylating agent under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Shares the chlorinated aromatic ring but lacks the valeric acid moiety.

    3-Methyl-5-oxovaleric acid: Contains the valeric acid structure but lacks the chlorinated aromatic ring.

Uniqueness

5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid is unique due to the combination of its chlorinated aromatic ring and valeric acid moiety, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

5-(4-chloro-2-methylphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-8(6-13(16)17)5-12(15)11-4-3-10(14)7-9(11)2/h3-4,7-8H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBZNFHRIXMHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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